molecular formula C13H17NO7 B2586311 Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate CAS No. 400070-04-4

Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate

Cat. No.: B2586311
CAS No.: 400070-04-4
M. Wt: 299.279
InChI Key: SIACYYUWRAZSCX-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate is a synthetic benzoate derivative characterized by a substituted aromatic ring with three methoxy groups at positions 3, 4, and 5, a methoxycarbonylamino group at position 2, and a methyl ester at the carboxylate position. Its molecular formula is C₁₃H₁₆N₂O₇, with an average mass of 312.28 g/mol . The compound is listed under ChemSpider ID MFCD02934644 and was previously available for research purposes but is now discontinued .

Properties

IUPAC Name

methyl 3,4,5-trimethoxy-2-(methoxycarbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7/c1-17-8-6-7(12(15)20-4)9(14-13(16)21-5)11(19-3)10(8)18-2/h6H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIACYYUWRAZSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)NC(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate undergoes several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to participate in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Aspergillus terreus

Several benzoate derivatives isolated from Aspergillus terreus share structural similarities with the target compound, differing primarily in substituent groups and bioactivity profiles. Key examples include:

Compound Name Molecular Formula Substituents Source Bioactivity Reference
Methyl 3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate C₂₄H₂₂N₄O₇ Nicotinamide-linked benzamido group Aspergillus terreus (marine sponge-associated) Neuroprotective activity in hypoxic PC12 cells ; isolated under high saline conditions
Methyl 3,4,5-trimethoxy-2-[[2-[(3-pyridinylcarbonyl)amino]benzoyl]amino]benzoate C₂₄H₂₃N₃O₇ Pyridinylcarbonylamino group Aspergillus terreus var. africanus Metabolite; no explicit bioactivity reported. Mp: 141–143°C
Methyl 3,4,5-trimethoxy-2-{[(1-methyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate C₂₂H₂₂N₂O₇ Indol-3-yl-oxoacetyl group Synthetic/Unspecified No bioactivity reported; ChemSpider ID: 4100743

Key Structural Differences :

  • Substituent Variability: The target compound’s methoxycarbonylamino group contrasts with the nicotinamido (vitamin B3 derivative) and pyridinylcarbonyl groups in analogs. These substitutions influence solubility, hydrogen-bonding capacity, and receptor interactions.
  • Bioactivity : The nicotinamido analog demonstrates neuroprotective effects against oxidative stress in PC12 cells, likely due to its ability to modulate cellular redox pathways . The pyridinyl derivative’s bioactivity remains uncharacterized but may share metabolic pathways with other Aspergillus metabolites.
2.2.1 Triazine-Linked Benzoates

Compounds such as Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₆H₂₂N₄O₇) and 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (C₂₄H₁₈N₄O₆) feature triazine cores linked to benzoate moieties. These are synthesized via multi-step nucleophilic substitutions involving DIPEA and chromatographic purification. While structurally distinct, their synthesis methods (e.g., MPLC with CH₂Cl₂/EtOAC gradients) are relevant for refining the target compound’s production .

2.2.2 Pesticide Derivatives

Sulfonylurea herbicides like metsulfuron methyl ester (C₁₄H₁₅N₅O₆S) share a benzoate backbone but incorporate triazine and sulfonyl groups for herbicidal activity . These highlight the versatility of benzoate scaffolds in agrochemical design, though the target compound lacks pesticidal data.

Physicochemical and Spectral Comparisons
  • Spectroscopic Data :
    • ¹H NMR : Triazine-linked analogs show methoxy singlet peaks at δ 3.76–3.86 ppm , consistent with the target compound’s expected signals.
    • IR : Nicotinamido analogs exhibit amide peaks near 1691 cm⁻¹ , while the target compound’s methoxycarbonyl group would show C=O stretching ~1700 cm⁻¹.

Biological Activity

Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate (CAS No. 400070-04-4) is an organic compound with a complex structure that includes three methoxy groups and a methoxycarbonylamino group attached to a benzoate framework. This compound is of significant interest in pharmacology and medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO7. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

Target of Action

This compound acts primarily through its antioxidant properties. It is known to scavenge free radicals and protect against oxidative stress, which is implicated in various degenerative diseases such as cancer and Alzheimer's disease.

Biochemical Pathways

This compound interacts with several biochemical pathways:

  • Antioxidant Activity : It has been shown to inhibit oxidative stress by modulating the activity of enzymes involved in reactive oxygen species (ROS) production.
  • Cell Signaling : It influences cell signaling pathways that regulate apoptosis and cell proliferation .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies demonstrated its ability to reduce oxidative damage in cellular models by decreasing lipid peroxidation and enhancing the activity of endogenous antioxidants.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy was evaluated using standard disk diffusion methods, where it demonstrated notable inhibition zones against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Recent investigations into the anticancer effects of this compound have revealed promising results:

  • Cell Proliferation Inhibition : In human cancer cell lines (e.g., A549 lung cancer cells), the compound exhibited dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency.
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Study on Antioxidant Effects

In a controlled laboratory setting, this compound was tested on human liver cells subjected to oxidative stress. The results indicated a reduction in ROS levels by approximately 40% compared to untreated controls, highlighting its potential as a protective agent against oxidative damage.

Anticancer Research

A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability (IC50 = 15 µM). Further analysis revealed that the compound caused cell cycle arrest at the G2/M phase and increased apoptosis markers .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Methyl 3,4,5-trimethoxybenzoateModerate antioxidantLacks methoxycarbonylamino group
Methyl 2,3,4-trimethoxybenzoateAntimicrobial but less potentDifferent substitution pattern
Methyl 3,4,5-trihydroxybenzoateStrong antioxidant but less solubleHydroxyl groups instead of methoxy

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate, and what experimental conditions are critical for success?

  • Methodology : The compound can be synthesized via multi-step protocols involving acylation and esterification. For example, similar derivatives are synthesized by reacting substituted benzoyl chlorides with hydroxyl-containing precursors in tetrahydrofuran (THF) using catalysts like DMAP and pyridine . Key conditions include maintaining anhydrous environments, controlled temperatures (e.g., reflux for 18 hours), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) is critical for isolating high-purity products .

Q. How should researchers safely handle and store this compound to mitigate acute toxicity risks?

  • Methodology : The compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP). Safe handling requires:

  • PPE : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH P95 masks) is advised for aerosol-prone procedures .
  • Storage : Tightly sealed containers in cool, ventilated areas away from heat/light. Use fume hoods for manipulations .
  • Emergency protocols : Immediate decontamination of exposed skin/eyes and access to emergency eyewash stations .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are standard. For example, ¹H NMR in DMSO-d₆ can resolve aromatic protons and methoxy groups (δ 3.76–3.90 ppm for methoxy signals) . High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₈H₁₅N₃O₄S has a calculated mass of 369.40 g/mol) . IR spectroscopy can validate carbonyl and amine functionalities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or yields across synthetic studies?

  • Methodology : Contradictions often arise from impurities or polymorphic forms. Strategies include:

  • Reproducing conditions : Verify reaction parameters (e.g., solvent purity, cooling rates during crystallization). For example, melting points of related compounds range from 79–143°C depending on crystallization solvents .
  • Analytical cross-validation : Use Differential Scanning Calorimetry (DSC) to assess purity and polymorphic transitions .
  • Yield optimization : Adjust stoichiometry (e.g., excess benzoyl chloride) or employ catalysts like Tebbe reagent for challenging esterifications .

Q. What strategies are effective for enhancing the bioactivity of this compound in drug discovery pipelines?

  • Methodology : Structural modifications guided by Structure-Activity Relationship (SAR) studies:

  • Functional group tuning : Replace methoxy groups with bioisosteres (e.g., halogens) to improve membrane permeability .
  • Prodrug approaches : Introduce hydrolyzable esters to enhance bioavailability .
  • In silico screening : Molecular docking against targets (e.g., kinases) to prioritize derivatives for synthesis .

Q. How can the compound’s adsorption properties be leveraged in environmental or materials science applications?

  • Methodology : The benzoate moiety’s affinity for metal ions (e.g., Co²⁺) suggests utility in:

  • Wastewater treatment : Immobilize the compound on activated carbon for heavy metal removal. Adsorption efficiency can be quantified via ICP-MS .
  • Coordination chemistry : Synthesize metal-organic frameworks (MOFs) using the compound as a ligand, characterized by X-ray crystallography .

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